molecular formula C7H5ClF3NO B585832 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine CAS No. 1160994-99-9

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B585832
CAS No.: 1160994-99-9
M. Wt: 211.568
InChI Key: FWEFQJNETFIPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, methoxy, and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various industrial and scientific applications.

Scientific Research Applications

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine has diverse applications in scientific research:

Safety and Hazards

The safety information for “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” includes several hazard statements: H302+H312+H332; H315;H319;H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

Future Directions

The future directions for “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” and other TFMP derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of a chlorinated pyridine derivative using a fluorinating agent such as sulfur tetrafluoride or trifluoromethyl iodide . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine often involves a multi-step process. The initial step may include the chlorination of a pyridine derivative, followed by methoxylation and subsequent introduction of the trifluoromethyl group. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of chlorine, methoxy, and trifluoromethyl groups in a single molecule provides a versatile scaffold for the development of new compounds with tailored properties .

Properties

IUPAC Name

2-chloro-6-methoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEFQJNETFIPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloro-4-trifluoromethylpyridine (10 g, 46.3 mmol) in methanol (200 mL) was added 25% NaOH/MeOH (12.5 g, 13.2 mL, 231 mmol), which was then stirred at 50° C. for 2 h and then at room temperature overnight. The reaction mixture was extracted with pentane, and the extract was concentrated in vacuo to afford 2-methoxy-6-chloro-4-trifluoromethylpyridine (9.79 g), used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
NaOH MeOH
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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